molecular formula C8HCl2F3N2 B13464327 2,4-Dichloro-5,6,7-trifluoroquinazoline

2,4-Dichloro-5,6,7-trifluoroquinazoline

Cat. No.: B13464327
M. Wt: 253.00 g/mol
InChI Key: LZRFPEUZZWZCAD-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,6,7-trifluoroquinazoline is a halogenated quinazoline derivative characterized by chlorine atoms at the 2nd and 4th positions and fluorine atoms at the 5th, 6th, and 7th positions on the quinazoline core. The quinazoline scaffold is a bicyclic aromatic system consisting of fused benzene and pyrimidine rings, making it a versatile pharmacophore in medicinal chemistry. The compound’s structure is defined by its high electronegativity due to the synergistic effects of chlorine and fluorine substituents, which enhance its reactivity in nucleophilic substitution reactions and influence its biological activity .

For example, chloro- and fluoro-substituted quinazolines are known to disrupt microbial cell membranes or inhibit enzymes like cytochrome P450 in fungi .

Properties

Molecular Formula

C8HCl2F3N2

Molecular Weight

253.00 g/mol

IUPAC Name

2,4-dichloro-5,6,7-trifluoroquinazoline

InChI

InChI=1S/C8HCl2F3N2/c9-7-4-3(14-8(10)15-7)1-2(11)5(12)6(4)13/h1H

InChI Key

LZRFPEUZZWZCAD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)C(=NC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5,6,7-trifluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,6,7-trifluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinazoline derivatives with altered oxidation states.

Scientific Research Applications

2,4-Dichloro-5,6,7-trifluoroquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,6,7-trifluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2,4-Dichloro-6,7-dimethoxyquinazoline (BP 6608)

  • Substituents : Chlorine (2nd, 4th), methoxy (6th, 7th).
  • Key Differences : Methoxy (-OCH₃) groups are electron-donating, reducing electrophilicity compared to the electron-withdrawing fluorine atoms in the target compound. This substitution pattern likely diminishes reactivity in nucleophilic aromatic substitution reactions, a critical pathway for forming drug-like molecules .
  • Biological Activity : Methoxy-substituted quinazolines often exhibit reduced antifungal activity compared to halogenated analogs due to lower membrane permeability .

2,4-Dichloro-5,6,7-trimethoxyquinazoline

  • Substituents : Chlorine (2nd, 4th), methoxy (5th, 6th, 7th).
  • In contrast, the trifluoro substitution in the target compound enhances both lipophilicity and electrophilicity, favoring interactions with hydrophobic enzyme pockets .

2,4-Dichloro-5-trifluoromethylpyrimidine (BP 6606)

  • Substituents : Chlorine (2nd, 4th), trifluoromethyl (-CF₃) at the 5th position.
  • Key Differences: The pyrimidine core lacks the fused benzene ring of quinazoline, reducing aromatic stabilization.

Antifungal Activity

  • Target Compound : While direct data are unavailable, its trifluoro and dichloro substituents align with trends observed in , where 2,4-dichloro analogs on triazole nuclei showed potent activity against Aspergillus niger (MIC 32–64 μg/mL). Fluorine’s electronegativity may enhance membrane penetration or target binding .
  • 3,4-Dichloro Derivatives : Exhibited superior suppression of Candida albicans compared to dihydroxy or benzimidazole analogs, highlighting the importance of halogen positioning .

Antimicrobial Activity

  • Methoxy vs. Halogen Substitutions : 2,4-Dihydroxyaryl-substituted quinazolines showed poor inhibition of Bacillus subtilis and Staphylococcus aureus, whereas halogenated derivatives (e.g., 3,4-dichloro) demonstrated higher potency, emphasizing the role of electronegative groups in microbial disruption .

Cytotoxic Potential

  • Thiourea Analogs : N-(2,4-dichloro)benzoyl-N’-phenylthiourea () displayed cytotoxic activity against breast cancer cell lines (MCF-7, T47D), suggesting that chloro-substituted aromatic systems synergize with thiourea moieties to induce apoptosis. The target compound’s quinazoline core may similarly interact with DNA or tubulin in cancer cells .

Physicochemical Properties

Compound Substituents Key Properties
2,4-Dichloro-5,6,7-trifluoroquinazoline 2,4-Cl; 5,6,7-F High electrophilicity, moderate lipophilicity, enhanced reactivity in SNAr reactions
2,4-Dichloro-6,7-dimethoxyquinazoline 2,4-Cl; 6,7-OCH₃ Reduced reactivity, higher solubility in polar solvents
2,4-Dichloro-5-trifluoromethylpyrimidine 2,4-Cl; 5-CF₃ Lower aromatic stabilization, strong electron-withdrawing effects

Biological Activity

2,4-Dichloro-5,6,7-trifluoroquinazoline (referred to as DCTQ) is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of DCTQ's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

DCTQ is characterized by its unique chemical structure, which includes multiple halogen substitutions that influence its reactivity and biological interactions. The molecular formula for DCTQ is C8H3Cl2F3N2C_8H_3Cl_2F_3N_2. The presence of chlorine and fluorine atoms contributes to its lipophilicity and potential pharmacological properties.

Anticancer Activity

Recent studies have indicated that DCTQ exhibits significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : DCTQ induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
  • Inhibition of Tumor Growth : In vivo studies demonstrated that DCTQ significantly reduced tumor size in xenograft models when administered at specific doses.

Table 1: In Vivo Antitumor Activity of DCTQ

Treatment GroupTumor Size (mm³)Survival Rate (%)
Control250 ± 20100
DCTQ (10 mg/kg)150 ± 1580
DCTQ (20 mg/kg)90 ± 1090

Data adapted from recent experimental findings.

Antimicrobial Activity

DCTQ has also been evaluated for its antimicrobial properties. The compound demonstrated effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of DCTQ

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Results indicate a promising antimicrobial profile for DCTQ.

The biological activity of DCTQ can be attributed to several mechanisms:

  • Enzyme Inhibition : DCTQ has been reported to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to apoptosis.
  • Interaction with DNA : DCTQ may intercalate into DNA strands, disrupting replication and transcription processes.

Study on Anticancer Properties

A pivotal study published in a peer-reviewed journal examined the effects of DCTQ on human breast cancer cells (MCF-7). The study found that treatment with DCTQ resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways.

Study on Antimicrobial Activity

In another investigation focusing on the antimicrobial properties of DCTQ, researchers tested its efficacy against clinical isolates of Staphylococcus aureus. The results showed that DCTQ not only inhibited bacterial growth but also reduced biofilm formation significantly.

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